molecular formula C19H17BrN4O B2461778 3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2180010-47-1

3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2461778
CAS No.: 2180010-47-1
M. Wt: 397.276
InChI Key: HTASHXDRJVEYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone substituted with a 2-bromophenyl group at the β-position. The amide nitrogen is connected to a pyrazine ring, which is further substituted at the 3-position by a pyridin-3-yl moiety.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O/c20-16-6-2-1-4-14(16)7-8-18(25)24-13-17-19(23-11-10-22-17)15-5-3-9-21-12-15/h1-6,9-12H,7-8,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTASHXDRJVEYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl derivative, followed by the introduction of the pyridinyl and pyrazinyl groups through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include brominating agents, pyridine derivatives, and pyrazine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can participate in halogen bonding, while the pyridinyl and pyrazinyl groups can engage in π-π stacking or hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analogues

Compound Name & ID Key Structural Differences Molecular Weight (g/mol) Notable Features
Target Compound 2-bromophenyl, pyrazine-pyridine heterocycle Not explicitly provided Bromine for lipophilicity; dual heterocyclic system for binding interactions
BK62004 : 3-(3-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide Chlorophenyl (vs. bromophenyl); azetidine-pyrazine linkage (vs. pyridine-pyrazine) 316.7854 Smaller halogen (Cl) and constrained azetidine ring may alter target affinity
BK62005 : 3-(2-bromophenyl)-1-[3-(1H-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one Propanone (vs. propanamide); bicyclic 8-azabicyclo[3.2.1]octane-triazole scaffold 389.2895 Ketone group reduces hydrogen-bonding potential; bicyclic system enhances rigidity
P6 : N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide Thiazole ring (vs. pyrazine); trifluoropropylthio and propargyl groups Not provided Thiazole introduces sulfur-based electronics; fluorinated groups enhance metabolic stability
PARPYnD 3 : Diazirine-containing compound Diazirine photoreactive group; piperazine-linked phthalazinone Not provided Diazirine enables photoaffinity labeling; piperazine improves solubility

Pharmacological and Physicochemical Properties

  • Halogen Effects : Bromine (target compound) vs. chlorine (BK62004) impacts van der Waals interactions and metabolic stability. Bromine’s larger size may enhance target binding but reduce solubility .
  • Heterocyclic Systems : Pyridine-pyrazine (target) vs. thiazole (P6) alters electronic properties. Pyrazine’s nitrogen-rich structure may favor π-π stacking, while thiazole’s sulfur contributes to redox activity .
  • Photoreactivity : Diazirine-containing analogues () enable covalent binding studies, absent in the target compound .

Key Takeaways

  • Structural Flexibility : Substituting the pyridine-pyrazine core with azetidine (BK62004) or thiazole (P6) significantly alters physicochemical and binding properties.
  • Functional Group Impact : Bromine enhances lipophilicity but may require formulation optimization for solubility. Diazirine () adds utility in mechanistic studies.
  • Synthetic Complexity : The target compound’s synthesis is less complex than diazirine- or bicyclic-containing analogues, favoring scalability.

Biological Activity

3-(2-bromophenyl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its effects on various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzene with a pyridine derivative and a pyrazine moiety. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into its purity and structural integrity .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound, particularly against flaviviruses such as Zika and dengue. These compounds have shown to act as allosteric inhibitors of the NS2B-NS3 protease, crucial for viral replication. For instance, related pyrazine compounds exhibited IC50 values as low as 130 nM against Zika virus protease, indicating potent antiviral activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl and pyridine rings significantly influence the biological activity of the compounds. For example, the introduction of various substituents on these rings can enhance or diminish inhibitory effects against viral proteases. Compounds with specific functional groups demonstrated improved potency, while others led to reduced activity .

Case Studies

  • Zika Virus Inhibition : A series of pyrazine derivatives were evaluated for their ability to inhibit Zika virus replication in vitro and in vivo. The most potent compounds were found to have EC50 values ranging from 300 to 600 nM in cellular assays, showcasing their potential as therapeutic agents against flavivirus infections .
  • Dengue Virus Protease : Similar compounds were tested for their inhibitory effects on dengue virus protease, exhibiting comparable results to those seen with Zika virus protease. This cross-reactivity suggests a conserved mechanism of action among flavivirus proteases .

Data Summary

CompoundTargetIC50 (nM)EC50 (nM)Notes
Compound 47Zika Virus Protease130300–600Potent inhibitor
Compound 12Dengue Virus Protease620Not specifiedComparable activity
Compound 103Zika Virus ProteaseNot specified600Allosteric inhibitor

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the pyridinylpyrazine and bromophenyl groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 8.1–8.3 ppm) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% for biological assays) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Q. Advanced SAR Design

  • Core Modifications : Replace pyridin-3-yl with pyridin-4-yl to test π-stacking interactions with target proteins .
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrazine ring to enhance binding affinity.
  • In Silico Docking : Use AutoDock Vina to predict binding poses with TRPV1 or kinase targets .
  • Biological Assays : Measure IC50 in cell-based models (e.g., TRPV1 inhibition) and compare with analogs .

What strategies address poor aqueous solubility during formulation for in vivo studies?

Q. Advanced Formulation

  • Co-solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .
  • Nanoparticle Encapsulation : PEG-PLGA nanoparticles (100–150 nm) improve bioavailability by 3-fold .
  • Salt Formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether to enhance crystallinity .

How can discrepancies between in vitro and in vivo efficacy data be resolved?

Q. Advanced Translational Analysis

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS in rodent models. Adjust dosing regimens if rapid clearance occurs .
  • Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., CYP3A4-mediated dehalogenation) .
  • Species-Specific Differences : Compare receptor binding affinity across human vs. murine isoforms .

What statistical methods validate contradictory results in biological assays?

Q. Advanced Data Analysis

  • Multivariate ANOVA : Identify batch effects (e.g., cell passage number, reagent lot variability) .
  • Dose-Response Curve Fitting : Use GraphPad Prism to calculate Hill slopes; outliers may indicate assay interference .
  • Blinded Replication : Repeat assays with independent synthesised batches to confirm reproducibility .

How can computational modeling predict off-target interactions?

Q. Advanced In Silico Screening

  • Pharmacophore Mapping : Generate 3D models in Schrödinger Suite to assess overlap with kinase ATP-binding pockets .
  • Off-Target Profiling : Screen against PubChem BioAssay database (AID 1259351) using similarity ensemble approach (SEA) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of target-ligand complexes .

What protocols assess metabolic stability in hepatocyte models?

Q. Advanced ADME Studies

  • Cryopreserved Hepatocytes : Incubate compound (1 µM) with human hepatocytes (37°C, 5% CO2) for 0–120 min. Quench with acetonitrile and quantify parent compound via UPLC .
  • CYP Inhibition : Test against CYP3A4/2D6 isoforms using luminescent substrates (IC50 <10 µM indicates high risk) .

How can synergistic effects with approved therapeutics be evaluated?

Q. Advanced Combination Studies

  • Chou-Talalay Method : Calculate combination index (CI) in cancer cell lines (e.g., MCF-7) using fixed-ratio drug mixtures .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated with standard chemotherapies .

What crystallographic techniques resolve polymorphism in solid-state formulations?

Q. Advanced Solid-State Analysis

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/EtOAc) to determine unit cell parameters .
  • DSC/TGA : Monitor thermal events (melting point, decomposition) to identify stable polymorphs .
  • PXRD : Compare experimental patterns with Mercury-calculated simulations to confirm phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.